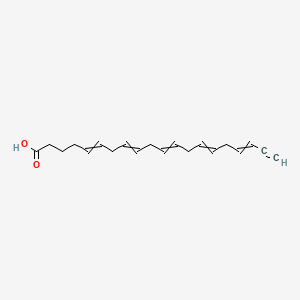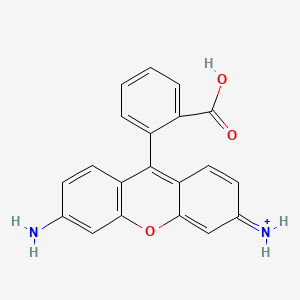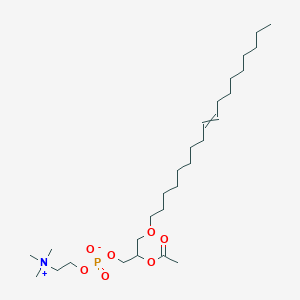
Icosa-5,8,11,14,17-pentaen-19-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Icosa-5,8,11,14,17-pentaen-19-ynoic acid: is a polyunsaturated fatty acid with a unique structure characterized by five conjugated double bonds and a terminal alkyne group. This compound is of significant interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Icosa-5,8,11,14,17-pentaen-19-ynoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the Wittig reaction, which forms the conjugated double bonds, followed by the introduction of the terminal alkyne group through a Sonogashira coupling reaction. The reaction conditions often require:
Wittig Reaction: Utilizes phosphonium ylides and aldehydes or ketones under inert atmosphere conditions, typically in solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Sonogashira Coupling: Involves palladium catalysts (e.g., Pd(PPh₃)₄) and copper co-catalysts in the presence of bases like triethylamine or diisopropylamine, usually conducted in solvents such as THF or DCM.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the fermentation of genetically modified microorganisms capable of producing polyunsaturated fatty acids. These methods are often more sustainable and scalable compared to purely chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Icosa-5,8,11,14,17-pentaen-19-ynoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form epoxides or hydroxylated derivatives using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the double bonds to form saturated derivatives.
Substitution: Halogenation reactions, such as bromination using N-bromosuccinimide (NBS), can introduce halogen atoms at specific positions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: NBS in carbon tetrachloride (CCl₄) under UV light.
Major Products
Epoxides: Formed from oxidation reactions.
Saturated fatty acids: Resulting from hydrogenation.
Halogenated derivatives: Produced from halogenation reactions.
Wissenschaftliche Forschungsanwendungen
Icosa-5,8,11,14,17-pentaen-19-ynoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its role in cell membrane structure and function due to its polyunsaturated nature.
Medicine: Explored for its potential anti-inflammatory and anticancer properties, as well as its effects on cardiovascular health.
Industry: Utilized in the production of specialized lubricants and coatings due to its unique chemical properties.
Wirkmechanismus
The biological effects of Icosa-5,8,11,14,17-pentaen-19-ynoic acid are mediated through its interaction with cellular membranes and signaling pathways. The compound can modulate the activity of enzymes involved in lipid metabolism and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX). Its polyunsaturated structure allows it to integrate into cell membranes, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eicosapentaenoic acid (EPA): Another polyunsaturated fatty acid with five double bonds but lacking the terminal alkyne group.
Docosahexaenoic acid (DHA): A polyunsaturated fatty acid with six double bonds, commonly found in fish oil.
Linoleic acid: A polyunsaturated fatty acid with two double bonds, essential in the human diet.
Uniqueness
Icosa-5,8,11,14,17-pentaen-19-ynoic acid is unique due to its terminal alkyne group, which imparts distinct chemical reactivity compared to other polyunsaturated fatty acids. This structural feature allows for specific chemical modifications and applications that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C20H26O2 |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
icosa-5,8,11,14,17-pentaen-19-ynoic acid |
InChI |
InChI=1S/C20H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h1,3-4,6-7,9-10,12-13,15-16H,5,8,11,14,17-19H2,(H,21,22) |
InChI-Schlüssel |
FCLMKCFLVGHPHY-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC=CCC=CCC=CCC=CCC=CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride](/img/structure/B10764816.png)

![(3Z,5E,7R,8S,9S,11Z,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10764829.png)
![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10764833.png)
![7-chloro-5-(2-chlorophenyl-d4)-3-hydroxy-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one-2,3-13C2](/img/structure/B10764836.png)
![[(2R)-2-acetyloxy-3-octadec-9-enoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10764843.png)

![[(3S,7R,16R,17R,23S,27R,36R,37R)-37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate](/img/structure/B10764869.png)
![(3E,5E,7R,8S,11Z,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10764880.png)
![(Z)-7-[(2R,3S,4S,6S)-4,6-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]oxan-3-yl]hept-5-enoic acid](/img/structure/B10764896.png)

![(1S,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10764904.png)

![(1R,2S,3S,4S,5S,9S,11S,12S,14R)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol](/img/structure/B10764925.png)
